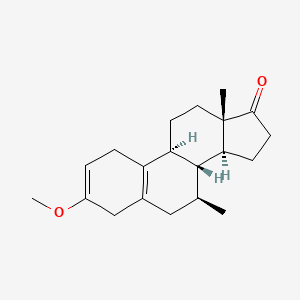

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one

Vue d'ensemble

Description

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroidal compound. It is primarily used in the synthesis of other steroids, such as Tibolone, which is utilized in hormone replacement therapy. This compound is known for its unique structure and properties, making it a valuable building block in pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one typically involves the methylation of 7-methylestradiol followed by methoxylation. The reaction conditions often include the use of strong bases and methylating agents. For instance, the methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated steroids .

Applications De Recherche Scientifique

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex steroidal compounds.

Biology: The compound is used in studies related to hormone function and regulation.

Medicine: It is a precursor in the synthesis of Tibolone, which is used in hormone replacement therapy for postmenopausal women.

Industry: The compound is utilized in the production of various pharmaceutical products.

Mécanisme D'action

The mechanism of action of 3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one involves its interaction with steroid receptors in the body. It acts as a precursor to active metabolites that bind to estrogen, progesterone, and androgen receptors. These interactions modulate various physiological processes, including hormone regulation and reproductive functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tibolone: A synthetic steroid used in hormone replacement therapy.

Estradiol: A natural estrogen hormone.

Methylestradiol: A synthetic derivative of estradiol

Uniqueness

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various steroidal compounds. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it valuable in pharmaceutical research and development .

Activité Biologique

3-Methoxy-7beta-methyl-estra-2,5(10)-dien-17-one is a synthetic steroid compound that exhibits notable biological activity, particularly in relation to hormonal modulation. Its unique structure, characterized by a methoxy group at the 3-position and a methyl group at the 7-beta position of the estra backbone, contributes to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its interactions with estrogen receptors and related physiological effects.

Molecular Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

Structural Characteristics

The structural modifications in this compound enhance its affinity for estrogen receptors compared to other steroids. The presence of the methoxy and methyl groups influences its reactivity and biological interactions.

Hormonal Modulation

Research indicates that this compound interacts significantly with estrogen receptors, which are crucial for various biological processes including reproduction and metabolism. This compound may influence reproductive health by modulating hormonal pathways.

Estrogen Receptor Binding Affinity

Binding assays have shown that compounds similar to this compound exhibit varying affinities for estrogen receptors. These studies typically compare the binding affinity of the compound to known ligands, revealing its potential as an estrogen receptor modulator.

Anabolic and Androgenic Activity

The compound has demonstrated potent anabolic and androgenic activities. Studies have indicated that it exhibits significant intramuscular potency relative to testosterone propionate, suggesting its utility in muscle growth and development. The anabolic activity is assessed through standardized tests measuring weight increase in specific muscle groups of test animals.

Case Studies

- Study on Hormonal Effects : A study highlighted the effects of similar compounds on hormonal modulation in animal models, revealing changes in reproductive health indicators.

- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of related compounds on breast cancer cell lines (e.g., MCF7), demonstrating potential anticancer properties with IC50 values lower than conventional drugs like cisplatin.

Data Table: Biological Activity Summary

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that introduce the methoxy group while maintaining stereochemical integrity. One common method includes:

- Reaction of a suitable precursor with methanol in the presence of a catalyst.

- Subsequent oxidation reactions to form corresponding ketones or aldehydes.

Propriétés

IUPAC Name |

(7S,8R,9S,13S,14S)-3-methoxy-7,13-dimethyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-17,19H,5-11H2,1-3H3/t12-,16+,17-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJVMXOAIRAKHC-OORBSDTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(=O)C4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857981 | |

| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32297-43-1 | |

| Record name | 3-Methoxy-7-methylestra-2,5(10)-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.